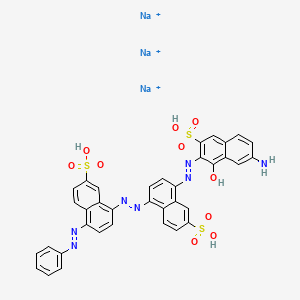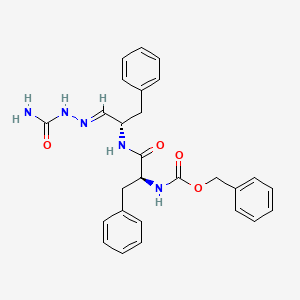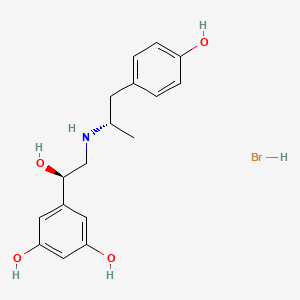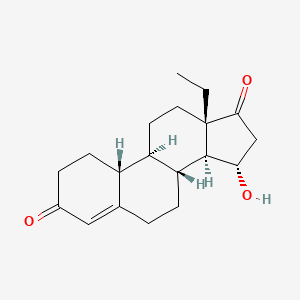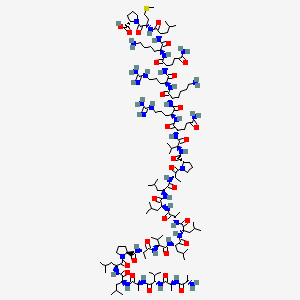
SN50
Vue d'ensemble
Description
SN50 est un peptide synthétique perméable aux cellules dérivé de la séquence de localisation nucléaire du facteur nucléaire kappa B (NF-κB). Il est connu pour sa capacité à inhiber la translocation du NF-κB dans le noyau, modulant ainsi divers processus cellulaires, notamment l'inflammation et les réponses immunitaires .
Mécanisme D'action
Target of Action
SN50, also known as NFkappaB Inhibitor or NF-kappaB Inhibitor, this compound, primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . The NF-κB pathway plays a pivotal role in various diseases, including neurodegenerative illnesses like Alzheimer’s disease (AD). It is involved in immune system responses, inflammation, oxidative stress, and neuronal survival .
Mode of Action
this compound inhibits the translocation of NF-κB . The sequence of this compound contains the nuclear localization sequence (NLS residues 360-369) of the transcription factor NF-κB p50 linked to a peptide cell-permeabilization sequence . By inhibiting NF-κB activation, this compound can dampen the excessive release of pro-inflammatory molecules .
Biochemical Pathways
The NF-κB pathway is intricately involved in the pathogenesis of diseases like AD . In the canonical pathway, TNFR and NMDAR activation raises Ca 2+, triggering CaMKII-mediated Ca 2+ -NF-κB linkage. Simultaneously, TLR activation acts on IKK subunits. Ca 2+ leads to IκB kinase activation, IκB breakdown, and p65/p50 dimer formation .
Pharmacokinetics
It is known that this compound is a cell-permeable peptide inhibitor of nf-κb, which suggests it can readily cross cell membranes .
Result of Action
this compound has been shown to attenuate cell death and behavioral deficits in mouse models of traumatic brain injury (TBI) . It suppresses plasmalemma disruption and cumulative loss of cells, demonstrating a better performance of motor function, as well as a significant decrease in the visuospatial learning latencies . Through the NF-κB/TNF-α/cathepsin networks, this compound may contribute to TBI-induced extrinsic and intrinsic apoptosis, and inflammatory pathways .
Action Environment
The action of this compound is influenced by the environment in which it is used. For example, in the context of acute respiratory distress syndrome (ARDS), it has been confirmed that the NF-κB p65 signaling pathway is involved in the regulation of alveolar hypercoagulation and fibrinolysis inhibition . Whether this compound could attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS remains to be elucidated .
Analyse Biochimique
Biochemical Properties
The NFkappaB Inhibitor interacts with various biomolecules, including enzymes and proteins. It primarily interacts with the inhibitory protein IκBα, which is part of the NF-κB complex . The inhibitor’s interaction with IκBα prevents the activation of the NF-κB pathway, thereby influencing various biochemical reactions .
Cellular Effects
The NFkappaB Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting NF-κB activation, the inhibitor can dampen the excessive release of pro-inflammatory molecules, thereby reducing the harmful impact of inflammation on neurons .
Molecular Mechanism
The molecular mechanism of the NFkappaB Inhibitor involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the IκBα protein, preventing the activation of the enzyme IκB kinase (IKK). This interaction results in the inhibition of the NF-κB pathway, leading to changes in gene expression .
Metabolic Pathways
The NFkappaB Inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels . The inhibitor’s primary role is in the NF-κB pathway, where it interacts with the IκBα protein to inhibit the activation of the pathway .
Transport and Distribution
The NFkappaB Inhibitor is transported and distributed within cells and tissues. While specific transporters or binding proteins are not readily identified, the inhibitor is known to interact with the IκBα protein, which may influence its localization or accumulation within cells .
Subcellular Localization
The NFkappaB Inhibitor is primarily localized in the cytoplasm of cells, where it interacts with the IκBα protein . This interaction prevents the activation of the NF-κB pathway, thereby influencing the inhibitor’s activity and function within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
SN50 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Couplage : Chaque acide aminé est activé et couplé à la chaîne peptidique liée à la résine.
Déprotection : Le groupe protecteur temporaire sur l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.
Clivage : Le peptide complet est clivé de la résine et purifié
Méthodes de production industrielle
La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des mesures rigoureuses de contrôle de la qualité, notamment la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, afin de garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
SN50 subit principalement des réactions de formation et de clivage de liaisons peptidiques pendant sa synthèse. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques normales .
Réactifs et conditions courants
Réactifs de couplage : N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate (HBTU)
Réactifs de déprotection : Acide trifluoroacétique (TFA)
Réactifs de clivage : TFA, eau et scavengers tels que le triisopropylsilane (TIS).
Principaux produits formés
Le principal produit formé est le peptide this compound lui-même. Pendant la synthèse, des peptides protégés intermédiaires sont également formés, qui sont ensuite déprotégés et clivés pour donner le produit final .
Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la biologie et de la médecine :
Inflammation et réponse immunitaire : this compound est utilisé pour étudier le rôle du NF-κB dans l'inflammation et les réponses immunitaires.
Maladies neurodégénératives : This compound a des applications thérapeutiques potentielles dans les maladies neurodégénératives telles que la maladie d'Alzheimer, où le NF-κB joue un rôle dans la progression de la maladie.
Recherche sur le cancer : this compound est utilisé pour étudier le rôle du NF-κB dans la survie et la prolifération des cellules cancéreuses.
Syndrome de détresse respiratoire aiguë (SDRA) : This compound a été étudié pour son potentiel à atténuer l'hypercoagulation alvéolaire et l'inhibition de la fibrinolyse dans le SDRA.
Mécanisme d'action
This compound exerce ses effets en inhibant la translocation du NF-κB dans le noyau. NF-κB est un facteur de transcription qui régule l'expression des gènes impliqués dans l'inflammation, les réponses immunitaires et la survie cellulaire. En empêchant le NF-κB d'entrer dans le noyau, this compound réduit la transcription de ces gènes, modulant ainsi la réponse cellulaire à divers stimuli .
Applications De Recherche Scientifique
SN50 has a wide range of applications in scientific research, particularly in the fields of biology and medicine:
Inflammation and Immune Response: this compound is used to study the role of NF-κB in inflammation and immune responses.
Neurodegenerative Diseases: This compound has potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease, where NF-κB plays a role in disease progression.
Cancer Research: this compound is used to investigate the role of NF-κB in cancer cell survival and proliferation.
Acute Respiratory Distress Syndrome (ARDS): This compound has been studied for its potential to attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS.
Comparaison Avec Des Composés Similaires
Composés similaires
SN50M : Une version modifiée de SN50 avec une perméabilité cellulaire accrue.
SN50R : Un peptide témoin qui n'inhibe pas la translocation du NF-κB.
BAY 11-7082 : Un inhibiteur de la phosphorylation de l'IκBα, qui inhibe indirectement l'activation du NF-κB
Unicité
This compound est unique en son genre par son inhibition directe de la translocation nucléaire du NF-κB, ce qui le distingue des autres inhibiteurs du NF-κB qui ciblent les molécules de signalisation en amont. Ce mécanisme d'action direct fait de this compound un outil précieux pour étudier le rôle spécifique du NF-κB dans divers processus cellulaires .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNURBQMTKEB-URDPEVQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H230N36O29S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2781.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)
![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
